molecular formula C20H25N7O2 B2808617 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 920371-70-6

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No. B2808617
CAS RN: 920371-70-6
M. Wt: 395.467
InChI Key: IGXUVSMXHBBCMA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyrimidine group, a piperazine group, and a ketone group . These groups are common in many pharmaceuticals and biologically important compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized using multistep synthetic routes . For instance, triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The compound contains a triazolopyrimidine core, which is a heterocyclic compound containing three nitrogen atoms in a five-membered ring . This core is attached to a methoxyphenyl group, a piperazine group, and a ketone group.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their diverse biological activities. This compound’s unique structure makes it an attractive scaffold for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market. For instance:

Organic Synthesis

1,2,3-Triazoles find applications in organic synthesis. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for constructing complex molecules. Researchers often use click chemistry approaches to synthesize 1,2,3-triazoles efficiently .

Polymer Chemistry

The incorporation of 1,2,3-triazole units into polymer structures enhances their properties. These polymers exhibit improved stability, solubility, and mechanical strength. Researchers explore their use in drug delivery systems, coatings, and materials science .

Supramolecular Chemistry

1,2,3-Triazoles participate in supramolecular interactions, forming host-guest complexes and self-assembled structures. Their ability to coordinate with metal ions and other molecules contributes to the field of supramolecular chemistry .

Bioconjugation

Researchers utilize 1,2,3-triazoles for bioconjugation purposes. Click reactions involving these motifs allow efficient labeling of biomolecules (e.g., proteins, peptides, and nucleic acids) with fluorophores, tags, or other functional groups .

Chemical Biology

1,2,3-Triazoles play a role in chemical biology studies. They serve as probes for investigating biological processes, protein-ligand interactions, and enzyme inhibition. Their stable nature and compatibility with biological systems make them valuable tools .

Fluorescent Imaging

Fluorescently labeled 1,2,3-triazoles enable precise imaging of cellular structures and processes. Researchers use them to visualize specific targets within living cells .

Materials Science

1,2,3-Triazoles contribute to the development of novel materials with tailored properties. Their incorporation into polymers, nanoparticles, and coatings enhances material performance .

properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-14(2)12-17(28)25-8-10-26(11-9-25)19-18-20(22-13-21-19)27(24-23-18)15-4-6-16(29-3)7-5-15/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXUVSMXHBBCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one

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